molecular formula C20H23NO5S2 B2429672 (Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 394238-60-9

(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

Cat. No. B2429672
M. Wt: 421.53
InChI Key: AREJFZGRZDOOTO-ATVHPVEESA-N
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Description

(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a useful research compound. Its molecular formula is C20H23NO5S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Compounds related to (Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate have been involved in chemical reactions with nitrile oxides, resulting in various compounds like Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines (Kandeel & Youssef, 2001).

Potential Anticancer Applications

  • Analogues of this compound, specifically (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(1-closo-carboranyl)-2-thioxo-thiazolidin-4-one and its derivatives, have shown promising anticancer activity in vitro against various cancer cell lines (Hsu et al., 2020).

Antimicrobial Properties

  • Some derivatives of this compound class exhibit significant antibacterial and antifungal activities, suggesting potential as antimicrobial agents (Horishny et al., 2022).

Fluorescence and Sensing Applications

  • Related compounds have been explored for their fluorescence properties, indicating potential applications in selective metal ion sensing (Rui-j, 2013).

Anticonvulsant Potential

  • N-substituted derivatives of this compound have shown anticonvulsant activity, suggesting possible applications in neurological disorders (Dong et al., 2019).

GSK-3 Inhibitory Activity

  • Bis(2-thioxothiazolidin-4-one) derivatives, related to the core structure, have been identified as potential GSK-3 inhibitors (Kamila & Biehl, 2012).

Photovoltaic Applications

  • Modifications of this compound have been explored for use in organic solar cells, highlighting its potential in photovoltaic applications (Khan et al., 2019).

properties

IUPAC Name

hexyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-2-3-4-5-10-24-18(22)8-9-21-19(23)17(28-20(21)27)12-14-6-7-15-16(11-14)26-13-25-15/h6-7,11-12H,2-5,8-10,13H2,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREJFZGRZDOOTO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-hexyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

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